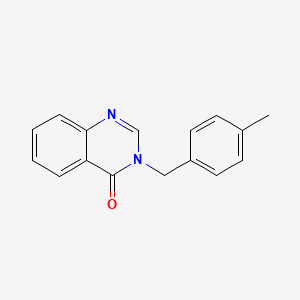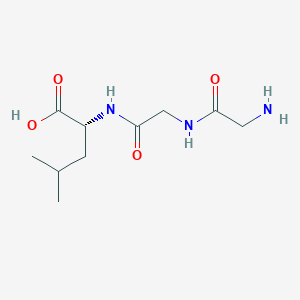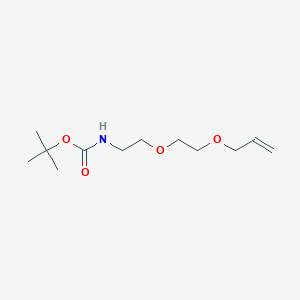
Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that combines the structural features of imidazole and isoquinoline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled by the choice of ester groups or additives such as HOAc or KOAc . The reaction conditions often include heating the mixture at 100°C for 8-16 hours in solvents like TFE (trifluoroethanol) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective synthesis are emphasized, including the use of metal-free radical relay addition/cyclization strategies .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as Rhodium or Palladium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo(2,1-a)isoquinolines, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including anticancer and antibacterial properties.
Industry: Used in the development of functional materials and as a precursor for various pharmaceuticals.
Wirkmechanismus
The mechanism of action of imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of topoisomerase I, leading to DNA damage in cancer cells. Additionally, it can modulate protein kinases, affecting various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Benzimidazo(2,1-a)isoquinoline: Shares structural similarities but differs in biological activity and synthesis routes.
Isoquinoline-Fused Benzimidazoles: These compounds also exhibit significant biological activities but have different synthetic protocols and applications.
Uniqueness: Imidazo(2,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is unique due to its specific structural features that allow for diverse chemical modifications and its broad range of biological activities .
Eigenschaften
CAS-Nummer |
87773-10-2 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-9,12H,10-11H2 |
InChI-Schlüssel |
CPBGAKDACNKZIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)




![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11864897.png)
![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)





